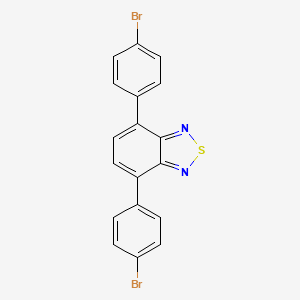

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole

Descripción

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole is a conjugated aromatic compound featuring a benzothiadiazole (BTD) core symmetrically substituted with brominated phenyl groups at the 4- and 7-positions. The BTD unit is a well-established electron-deficient building block in organic electronics, prized for its strong electron-accepting capacity, thermal stability, and tunable optoelectronic properties . The introduction of bromine at the para positions of the phenyl substituents enhances the compound’s electron-withdrawing character, making it a critical intermediate in cross-coupling reactions (e.g., Suzuki or Stille couplings) for synthesizing polymers and small molecules used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors .

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H10Br2N2S |

|---|---|

Peso molecular |

446.2 g/mol |

Nombre IUPAC |

4,7-bis(4-bromophenyl)-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C18H10Br2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |

Clave InChI |

KSDSSBYHYZYNBJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Reaction Conditions and Mechanism

NBS serves as a mild brominating agent for introducing bromine at the para-positions of phenyl rings. The reaction is conducted in chloroform at 0°C under dark conditions to prevent side reactions. Concentrated sulfuric acid (96%) acts as a Lewis acid, polarizing the NBS to generate bromonium ions that selectively target electron-rich para-sites.

Procedure

Advantages

Palladium-Catalyzed Bromination with NBS

Reaction Conditions and Mechanism

Palladium acetate catalyzes C–H activation, enabling direct bromination of phenyl rings. This method bypasses pre-functionalized substrates, using NBS as the bromine source in acetic acid at 100°C.

Procedure

Advantages

Electrophilic Aromatic Bromination with Br₂/HBr

Reaction Conditions and Mechanism

Traditional electrophilic substitution using Br₂ and HBr at reflux introduces bromine at activated para-positions. The benzothiadiazole core directs electrophiles to the phenyl rings’ para-sites.

Procedure

Limitations

Direct Arylation Approach

Reaction Conditions and Mechanism

Palladium-catalyzed direct arylation couples 4,7-dibromo-2,1,3-benzothiadiazole with 4-bromophenylboronic acid. This one-pot method avoids pre-functionalized monomers.

Procedure

Advantages

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Tipos de reacciones

4,7-Bis(4-bromofenil)benzo[c][1,2,5]tiadiazol experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de bromo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como las de Suzuki-Miyaura y Stille para formar moléculas más complejas.

Reacciones de oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, alterando sus propiedades electrónicas.

Reactivos y condiciones comunes

Sustitución nucleófila: Los reactivos comunes incluyen nucleófilos como aminas o tioles, y las reacciones generalmente se llevan a cabo en solventes polares como dimetilsulfóxido.

Reacciones de acoplamiento: Los catalizadores de paladio, las bases como el carbonato de potasio y los solventes como el tolueno o la dimetilformamida se utilizan comúnmente.

Oxidación y reducción: Los reactivos como el peróxido de hidrógeno para la oxidación y el borohidruro de sodio para la reducción se utilizan en condiciones controladas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados con varios grupos funcionales, mientras que las reacciones de acoplamiento pueden producir sistemas conjugados extendidos .

Aplicaciones Científicas De Investigación

4,7-Bis(4-bromofenil)benzo[c][1,2,5]tiadiazol tiene una amplia gama de aplicaciones en la investigación científica:

Electrónica orgánica: Se utiliza en el desarrollo de semiconductores orgánicos para aplicaciones en diodos emisores de luz orgánica (OLED) y células fotovoltaicas orgánicas (OPV).

Fotocatálisis: El compuesto sirve como fotocatalizador en reacciones impulsadas por luz visible, incluida la degradación de contaminantes y la síntesis de productos químicos finos.

Sensores fluorescentes: Se emplea en el diseño de sensores fluorescentes para detectar diversos analitos, como iones metálicos y moléculas orgánicas.

Mecanismo De Acción

El mecanismo de acción de 4,7-Bis(4-bromofenil)benzo[c][1,2,5]tiadiazol involucra sus propiedades electrónicas e interacciones con otras moléculas. El núcleo benzo[c][1,2,5]tiadiazol del compuesto actúa como un aceptor de electrones, mientras que los grupos bromofenilo pueden participar en interacciones donadoras de electrones. Este sistema donador-aceptor de electrones facilita los procesos de transferencia de carga, lo que lo hace eficaz en aplicaciones como la fotocatálisis y la electrónica orgánica .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The optoelectronic and structural properties of 4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole can be contextualized against related BTD derivatives (Table 1). Key distinctions arise from substituent electronic effects, steric bulk, and molecular symmetry:

Table 1: Comparative Analysis of BTD Derivatives

Key Insights:

Electronic Effects: Bromophenyl substitution increases electron-withdrawing capacity compared to phenyl (P2-BTD) or thienyl (DTBT) groups, favoring charge separation in donor-acceptor (D-A) polymers . Trimethylsilylphenyl derivatives exhibit reduced fluorescence quantum yields (ΦF) in the solid state due to suppressed π-stacking, whereas bromophenyl groups may enhance interchain interactions via halogen bonding .

Optoelectronic Performance :

- DTBT-based polymers achieve higher power conversion efficiencies (PCEs) in OPVs (e.g., 11.5%) due to their narrow bandgaps and efficient charge transport, whereas bromophenyl-BTD derivatives are more suited as intermediates for functionalized polymers .

- P2-BTD demonstrates superior solid-state fluorescence (ΦF = 0.65), making it ideal for light-emitting applications, whereas bromophenyl-BTD’s heavier atoms may enhance intersystem crossing for triplet-state utilization in OLEDs .

Synthetic Utility :

- Bromophenyl-BTD’s bromine atoms facilitate post-functionalization via cross-coupling, enabling modular synthesis of D-A copolymers. This contrasts with trimethylsilyl or thienyl groups, which require specialized coupling partners .

Solubility and Processability :

- Alkyl or silyl substituents (e.g., trimethylsilylphenyl-BTD) improve solubility in organic solvents, whereas bromophenyl groups may reduce solubility but enhance film morphology in devices .

Actividad Biológica

4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a benzothiadiazole core with two bromophenyl substituents. The presence of bromine atoms enhances its electron-withdrawing properties, which can influence its biological interactions.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. These methods allow for the selective formation of the desired compound through various coupling reactions. The synthetic pathways often utilize starting materials such as 4-bromobenzenamine and thioketones.

Biological Activity Overview

Research indicates that derivatives of benzothiadiazole exhibit a range of biological activities including:

- Anticancer : Compounds in this class have shown promising results against various cancer cell lines.

- Antiviral : Some derivatives demonstrate activity against viral infections.

- Antibacterial : Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study highlighted the anticancer potential of benzothiadiazole derivatives, showing that certain compounds exhibit IC50 values comparable to established chemotherapeutics. For instance, a derivative with a similar structure was reported to have an IC50 value of 0.058 µM against T47D breast cancer cells . The mechanism of action often involves the inhibition of specific proteins involved in cancer cell proliferation.

Antiviral Activity

Research has demonstrated that this compound derivatives possess antiviral properties. For example, SAR studies indicate that halogen substitutions on the phenyl rings can enhance anti-HIV activity significantly . One derivative showed an EC50 value of 0.0364 µM against HIV-1 in vitro .

Antibacterial Activity

The antibacterial efficacy of benzothiadiazole derivatives has been extensively studied. In comparative assays, these compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes .

Case Studies

| Study | Compound | Activity | IC50/EC50 Value |

|---|---|---|---|

| 4-Bromo derivative | Anticancer (T47D) | 0.058 µM | |

| 4-Bromo derivative | Antiviral (HIV-1) | EC50 0.0364 µM | |

| Benzothiadiazole derivatives | Antibacterial (S. aureus) | Not specified |

Structure-Activity Relationships (SAR)

The biological activity of benzothiadiazole derivatives is highly dependent on their structural features. Key findings include:

- Bromine Substitution : The presence of bromine enhances electron-withdrawing characteristics and increases biological activity.

- Phenyl Ring Modifications : Different substitutions on the phenyl rings can significantly alter potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.